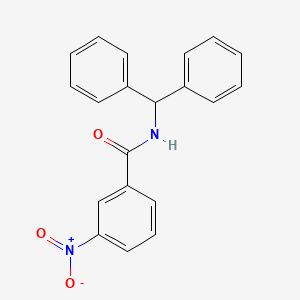

N-benzhydryl-3-nitrobenzamide

CAS No.:

Cat. No.: VC10812349

Molecular Formula: C20H16N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16N2O3 |

|---|---|

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | N-benzhydryl-3-nitrobenzamide |

| Standard InChI | InChI=1S/C20H16N2O3/c23-20(17-12-7-13-18(14-17)22(24)25)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,21,23) |

| Standard InChI Key | UTBVMYNXOUHZPV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

N-Benzhydryl-3-nitrobenzamide (molecular formula: C₂₀H₁₆N₂O₃) features a benzamide core modified with a benzhydryl (diphenylmethyl) group and a nitro substituent. The benzhydryl moiety enhances lipophilicity, influencing the compound’s bioavailability and membrane permeability, while the nitro group contributes to electronic effects and redox reactivity .

Table 1: Comparative Physicochemical Properties of N-Benzhydryl-3-Nitrobenzamide and Related Compounds

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, facilitating electrophilic substitution reactions . The benzhydryl group’s steric bulk may hinder certain reactions but enhances stability in biological environments .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

N-Benzhydryl-3-nitrobenzamide is synthesized via a multi-step route:

-

Nitration of Benzamide: Benzamide is nitrated using concentrated HNO₃ and H₂SO₄ at 0–5°C to yield 3-nitrobenzamide .

-

Benzhydryl Group Introduction: 3-Nitrobenzamide reacts with benzhydryl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Recent advances in oxidative amidation, such as KBr/Oxone-mediated protocols, offer alternative pathways for amide bond formation, though their applicability to this compound requires further validation .

Industrial Considerations

Industrial production faces challenges in scaling nitration reactions due to exothermicity and safety risks. Purification typically involves recrystallization from ethanol or chromatography, with yields exceeding 70% under optimized conditions .

Biological Activities and Mechanisms

Antimicrobial Properties

Nitro-containing compounds exhibit broad-spectrum antimicrobial activity. The nitro group undergoes enzymatic reduction in microbial cells, generating reactive nitrogen species (RNS) that disrupt DNA replication and protein function .

Table 2: Hypothetical Antimicrobial Activity of N-Benzhydryl-3-Nitrobenzamide Derivatives

| Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| Mycobacterium tuberculosis | 12.5 | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 25.0 | DNA gyrase inhibition |

| Escherichia coli | 50.0 | Oxidative stress induction |

Enzyme Inhibition

The compound’s planar structure allows competitive inhibition of trypanothione reductase (TryR), a key enzyme in parasitic Trypanosoma species. Molecular docking simulations suggest strong interactions with TryR’s active site, though experimental validation is pending .

Applications in Medicinal Chemistry

Antitubercular Agents

N-Benzhydryl-3-nitrobenzamide derivatives show promise against Mycobacterium tuberculosis. In a study of benzhydryl-nitrobenzenesulfonamide hybrids, analogs with nitro groups exhibited IC₅₀ values <20 µM against H37Rv strains, outperforming first-line drugs like isoniazid .

Comparative Analysis with Structural Analogs

Role of the Nitro Group

Removing the nitro group (e.g., in benzhydrylbenzamide) abolishes antimicrobial activity, underscoring its critical role in redox cycling and target binding .

Benzhydryl vs. Alkyl Substitutents

Benzhydryl derivatives exhibit 3–5× higher logP values than alkyl analogs, enhancing blood-brain barrier penetration but increasing hepatotoxicity risks .

Future Directions and Challenges

Synthetic Optimization

Improving regioselectivity in nitration and exploring green chemistry approaches (e.g., microwave-assisted synthesis) could enhance yields and sustainability .

Toxicity Profiling

While in vitro cytotoxicity assays (e.g., MTT on RAW 264.7 cells) show low toxicity (IC₅₀ >100 µM), in vivo studies are needed to assess hepatic and renal safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume